molecular formula C19H17ClN4O B10901309 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B10901309
M. Wt: 352.8 g/mol
InChI Key: IXUGKPXUWWYEHI-FYJGNVAPSA-N
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Description

N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-phenylaceto-hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H17ClN4O/c1-14-17(19(20)24(23-14)16-10-6-3-7-11-16)13-21-22-18(25)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,22,25)/b21-13+

InChI Key

IXUGKPXUWWYEHI-FYJGNVAPSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CC2=CC=CC=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CC2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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